GW-406381

COX-2 selectivity biochemical pharmacology in vitro enzyme inhibition

GW-406381 is the only COX-2 inhibitor validated in central sensitization and neuropathic pain models where celecoxib and rofecoxib fail. It uniquely reverses mechanical allodynia in CCI and capsaicin-induced hyperalgesia via superior CNS penetration (brain:blood >1). With an IC50 of 3 nM and >28,000-fold COX-2 selectivity, it ensures target specificity and minimal COX-1 interference. Researchers studying spinal hyperalgesia or nerve-injury hypersensitivity must procure GW-406381 specifically—alternative COX-2 inhibitors will produce false-negative results. Choose high-purity compound for reproducible, publication-ready data.

Molecular Formula C21H19N3O3S
Molecular Weight 393.5 g/mol
CAS No. 221148-46-5
Cat. No. B1672462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW-406381
CAS221148-46-5
Synonyms2-(4-ethoxyphenyl)-3-(4-(methylsulfonyl)phenyl)pyrazolo(1,5-b)pyridazine
GW406381
GW406381X
Molecular FormulaC21H19N3O3S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3
InChIInChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3
InChIKeyNXMZBNYLCVTRGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW-406381 (CAS 221148-46-5) COX-2 Inhibitor: Structural Class and Core Pharmacological Identity


GW-406381 (also designated GW406381X for the free base) is a synthetic small-molecule cyclooxygenase-2 (COX-2) inhibitor belonging to the 2,3-diaryl-pyrazolo[1,5-b]pyridazine chemical series [1]. Developed by GlaxoSmithKline as an investigational analgesic, the compound reached Phase 3 clinical evaluation for inflammatory pain, osteoarthritis, and rheumatoid arthritis before development was discontinued [2]. GW-406381 is characterized by exceptionally high biochemical selectivity for COX-2 over COX-1, with an IC₅₀ of 3 nM against human COX-2 and >84 µM against human COX-1, yielding a selectivity ratio exceeding 28,000-fold [3].

GW-406381: Why Substitution with Celecoxib, Rofecoxib, or Naproxen Compromises Neuropathic Pain Model Outcomes


Although GW-406381 belongs to the COX-2 inhibitor class alongside celecoxib, rofecoxib, and etoricoxib, these compounds are not interchangeable in experimental settings involving neuropathic pain or central sensitization. GW-406381 uniquely demonstrates efficacy in chronic constriction injury (CCI) models and capsaicin-induced central sensitization models where equipotent doses of rofecoxib and celecoxib fail to produce significant effects [1]. This differential efficacy profile correlates with GW-406381's superior central nervous system (CNS) penetration (brain:blood ratio >1) [2] and distinct drug-enzyme kinetic interactions [1]. Substitution with alternative COX-2 inhibitors would yield false-negative results in neuropathic pain research paradigms and would not replicate the central anti-hyperalgesic activity that distinguishes GW-406381 within its class [3].

GW-406381 Comparative Evidence Guide: Quantitative Differentiation Against COX-2 Inhibitor Comparators


COX-2 Selectivity Ratio: GW-406381 Exceeds Celecoxib by >1,100-Fold in Biochemical Assays

In recombinant human enzyme assays, GW-406381 exhibits a COX-2/COX-1 selectivity ratio of approximately 28,067, derived from IC₅₀ values of 3 nM (COX-2) and >84.2 µM (COX-1) [1]. This selectivity substantially exceeds that of the clinically established COX-2 inhibitor celecoxib, which displays a selectivity ratio of approximately 24.8 in the same assay system [2]. The absolute COX-2 potency of GW-406381 (IC₅₀ = 3 nM) is approximately 22.7-fold greater than celecoxib (IC₅₀ = 68 nM) and 10.7-fold greater than rofecoxib (IC₅₀ = 32 nM) [2].

COX-2 selectivity biochemical pharmacology in vitro enzyme inhibition

Neuropathic Pain Model Efficacy: GW-406381 Reverses Mechanical Allodynia Where Rofecoxib Fails

In the rat chronic constriction injury (CCI) model of neuropathic pain, GW-406381 (5 mg/kg orally for 5 days) significantly reversed the CCI-induced decrease in paw withdrawal thresholds assessed by both von Frey hair and paw pressure tests [1]. In contrast, an equi-effective dose of rofecoxib (5 mg/kg for 5 days, previously established as effective in inflammatory pain models) was ineffective in this neuropathic pain paradigm [1]. Furthermore, the proportion of sural nerve fibers exhibiting spontaneous ectopic discharge was significantly lower in GW-406381-treated rats (15.58%) compared to vehicle-treated (32.67%) and rofecoxib-treated (39.66%) rats [2].

neuropathic pain chronic constriction injury in vivo efficacy

Central Sensitization Model Efficacy: GW-406381 Demonstrates Activity Where Celecoxib and Rofecoxib Show None

In a rat model of capsaicin-induced central sensitization (a model of spinal hyperexcitability relevant to chronic pain states), intrathecal administration of GW-406381 produced an ED₅₀ of 0.07 µg [1]. Under identical experimental conditions, both celecoxib and rofecoxib demonstrated no significant effect [1]. Additionally, chronic oral dosing with GW-406381 (5 mg/kg twice daily) reversed thermal hyperalgesia in the mouse partial sciatic nerve ligation model, whereas chronic oral dosing with celecoxib (5 mg/kg twice daily) and rofecoxib (5 mg/kg twice daily) were without significant effect [2].

central sensitization capsaicin-induced hyperalgesia intrathecal administration

CNS Penetration: GW-406381 Brain:Blood Ratio Exceeds 1, Quantitatively Differing from Rofecoxib

GW-406381 distributes into the central nervous system with a brain-to-blood ratio exceeding 1, and its brain distribution quantitatively differs from that of rofecoxib [1]. This property correlates with the compound's demonstrated efficacy in models of central sensitization and neuropathic pain [2]. In healthy human volunteers, positron emission tomography (PET) using ¹¹C-labeled GW-406381 confirmed rapid absorption into the CNS in man [3], supporting translation of this property from preclinical species to humans.

blood-brain barrier penetration CNS distribution pharmacokinetics

Acute Inflammatory Pain: GW-406381 Demonstrates Analgesic Efficacy but with Slower Onset than Naproxen

In a randomized, double-blind, placebo-controlled study of postoperative dental pain (third molar extraction), GW-406381 50 mg and 70 mg produced clinically meaningful analgesia [1]. Pain relief intensity differences from placebo became statistically significant beginning at 1.5 hours post-dose for the 50 mg and 70 mg doses [1]. The median time to onset of analgesia was 71 minutes for GW-406381 50 mg and 72 minutes for GW-406381 70 mg, compared to 36 minutes for naproxen sodium 550 mg [1]. Median duration of analgesia was 5.9 hours for GW-406381 50 mg and 7.9 hours for GW-406381 70 mg, compared to 11.3 hours for naproxen [1].

acute pain analgesic onset clinical efficacy

Osteoarthritis Clinical Trial Outcome: GW-406381 Fails to Demonstrate Superiority Over Placebo, Contrasting with Celecoxib

In a 12-week, randomized, double-blind, placebo- and active comparator-controlled Phase 3 study (Study B) in patients with osteoarthritis of the knee, no dose of GW-406381 (1, 5, 10, 25, or 50 mg once daily) was superior to placebo on the co-primary endpoints of WOMAC pain and function subscores and Patient Global Assessment [1]. In contrast, celecoxib 200 mg once daily was superior to placebo on all co-primary endpoints in the same study [1]. In an earlier 6-week study (Study A), GW-406381 50 mg demonstrated superiority over placebo on WOMAC pain subscore (mean difference -6.9 mm, P = 0.012), though no clear dose-response relationship was observed [2].

osteoarthritis clinical trial efficacy

GW-406381: Recommended Research and Procurement Application Scenarios


Neuropathic Pain Mechanism Studies (Chronic Constriction Injury and Nerve Ligation Models)

GW-406381 is the optimal COX-2 inhibitor selection for investigating COX-2-mediated mechanisms in neuropathic pain. In rat CCI models, GW-406381 (5 mg/kg orally for 5 days) significantly reverses mechanical allodynia and reduces spontaneous ectopic discharge in sural nerve fibers to 15.58%, whereas rofecoxib at equivalent doses produces no significant effect [1]. Similarly, in mouse partial sciatic nerve ligation models, chronic GW-406381 dosing (5 mg/kg BID) fully reverses thermal hyperalgesia, while celecoxib and rofecoxib show no effect [2]. Researchers investigating nerve injury-induced hypersensitivity should procure GW-406381 specifically, as alternative COX-2 inhibitors will yield false-negative results in these paradigms.

Central Sensitization and Spinal Pain Processing Research

GW-406381 uniquely enables investigation of spinal COX-2 involvement in central sensitization. Intrathecal administration of GW-406381 produces an ED₅₀ of 0.07 µg in the rat capsaicin-induced secondary mechanical hyperalgesia model, whereas celecoxib and rofecoxib are without significant effect under identical conditions [1]. This efficacy correlates with GW-406381's brain-to-blood ratio exceeding 1 and confirmed CNS penetration in human PET imaging [2]. For studies examining spinal mechanisms of hyperalgesia, allodynia, or central pain amplification, GW-406381 is the only COX-2 inhibitor validated in these central sensitization models [3].

Comparative COX-2 Selectivity Profiling and Structure-Activity Relationship Studies

GW-406381 serves as an exceptional reference standard for high-selectivity COX-2 inhibition. Its COX-2/COX-1 selectivity ratio of approximately 28,067 substantially exceeds that of celecoxib (24.8) and rofecoxib (>3,125) in recombinant human enzyme assays [1]. The IC₅₀ of 3 nM for human COX-2 makes GW-406381 approximately 22.7-fold more potent than celecoxib (IC₅₀ = 68 nM) and 10.7-fold more potent than rofecoxib (IC₅₀ = 32 nM) [2]. Researchers conducting selectivity profiling, structure-activity relationship (SAR) analysis, or requiring a positive control with minimal COX-1 interference should select GW-406381 over less selective COX-2 inhibitors.

Acute Inflammatory Pain Models Requiring COX-2-Specific Inhibition (with Extended Pretreatment)

GW-406381 demonstrates clinically meaningful analgesia in acute inflammatory pain models (postoperative dental pain), with 50 mg and 70 mg doses producing significant pain relief intensity difference from placebo beginning at 1.5 hours post-dose [1]. However, experimental designs must account for the compound's pharmacokinetic profile: median onset of analgesia is 71-72 minutes compared to 36 minutes for naproxen sodium 550 mg [1]. GW-406381 should be selected for acute pain studies specifically requiring COX-2 selectivity rather than non-selective NSAIDs, but researchers should implement pretreatment protocols or adjust endpoint timing to accommodate the >1-hour onset latency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW-406381

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.